3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one
Overview
Description
3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a propanone backbone substituted with an aminophenyl group and a pentamethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and 2,3,4,5,6-pentamethylbenzaldehyde.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Condensation: The resulting 3-aminobenzaldehyde is then subjected to a condensation reaction with 2,3,4,5,6-pentamethylbenzaldehyde in the presence of a base such as sodium hydroxide to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to ensure efficient and scalable production.
Automated Condensation: Employing automated systems for the condensation reaction to maintain consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Materials Science: In the development of organic semiconductors and light-emitting diodes.
Biological Studies: As a probe for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminophenyl)-1-phenylpropan-1-one: Lacks the pentamethyl substitution, leading to different chemical properties.
3-(4-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one: Positional isomer with the amino group at the para position.
Uniqueness
Steric Effects: The pentamethyl substitution provides unique steric hindrance, affecting the compound’s reactivity and interactions.
Electronic Effects: The electron-donating nature of the methyl groups influences the compound’s electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-12-13(2)15(4)20(16(5)14(12)3)19(22)10-9-17-7-6-8-18(21)11-17/h6-8,11H,9-10,21H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDMZWPHYLMSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCC2=CC(=CC=C2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380237 | |
Record name | 3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646506-64-1 | |
Record name | 3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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